molecular formula C9H13FO2 B2756461 3-Cyclohexyl-2-fluoroacrylic acid CAS No. 1563025-29-5

3-Cyclohexyl-2-fluoroacrylic acid

Cat. No.: B2756461
CAS No.: 1563025-29-5
M. Wt: 172.199
InChI Key: MPVNDOMTKIFMLW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-fluoroacrylic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a 2-fluoroacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-2-fluoroacrylic acid can be achieved through several methods. One common approach involves the condensation of cyclohexyl derivatives with fluoroacrylic acid precursors. For instance, the reaction between cyclohexyl bromide and 2-fluoroacrylic acid in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-2-fluoroacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3-Cyclohexyl-2-fluoroacrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-fluoroacrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The fluoro group enhances the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-2-fluoroacrylic acid is unique due to the presence of both the cyclohexyl and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-cyclohexyl-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNDOMTKIFMLW-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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